Fmoc-4-amino-3-hydroxybutanoic acid
Overview
Description
Fmoc-4-amino-3-hydroxybutanoic acid is a type of amino acid that contains both an amino group and a carboxyl group . It has the empirical formula C19H19NO5 and a molecular weight of 341.36 . It is commonly used as a building block for peptides, which are short chains of amino acids linked by peptide bonds .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES string OC(CNC(=O)OCC1c2ccccc2-c3ccccc13)CC(O)=O
. The InChI key for this compound is KAVHFNYDXGWPBX-UHFFFAOYSA-N
.
Physical and Chemical Properties Analysis
This compound is a solid substance . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.
Mechanism of Action
Safety and Hazards
Future Directions
Fmoc-4-amino-3-hydroxybutanoic acid, like other Fmoc-amino acids, shows potential for various applications due to its inherent hydrophobicity and aromaticity . It can be used to add hydrophilic or amphiphilic characters to peptides, enhancing their solubility or cell penetration . It can also be used to introduce functional groups for further modification of the peptide . Therefore, future research may focus on exploring these potential applications and improving the synthesis and handling of this compound.
Properties
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c21-12(9-18(22)23)10-20-19(24)25-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17,21H,9-11H2,(H,20,24)(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAVHFNYDXGWPBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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